3-(3-Boc-aminophenyl)-5-methoxybenzoic acid
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Overview
Description
3-(3-Boc-aminophenyl)-5-methoxybenzoic acid: is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Boc-aminophenyl)-5-methoxybenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of Benzoic Acid:
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Formation of 3-(3-hydroxyphenyl)-5-methoxybenzoic acid.
Reduction: Formation of 3-(3-Boc-aminophenyl)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Used in the development of probes for biological assays.
Medicine:
- Explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Boc-aminophenyl)-5-methoxybenzoic acid depends on its functional groups:
Boc-Protected Amino Group: The Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with various molecular targets.
Methoxy Group: The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Carboxylic Acid Group: The carboxylic acid group can form hydrogen bonds and ionic interactions, playing a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
3-(3-Boc-aminophenyl)boronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid.
3-(3-Boc-aminophenyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.
3-(3-Boc-aminophenyl)-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness:
- The combination of the Boc-protected amino group, methoxy group, and carboxylic acid in 3-(3-Boc-aminophenyl)-5-methoxybenzoic acid provides unique reactivity and versatility in synthetic applications.
- The specific positioning of these functional groups allows for selective reactions and interactions, making this compound valuable in various research and industrial contexts.
Properties
IUPAC Name |
3-methoxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-15-7-5-6-12(9-15)13-8-14(17(21)22)11-16(10-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAGFUUZFSTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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